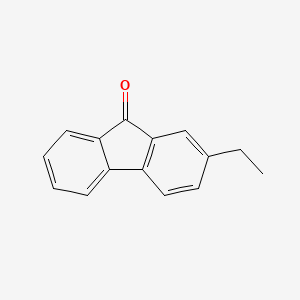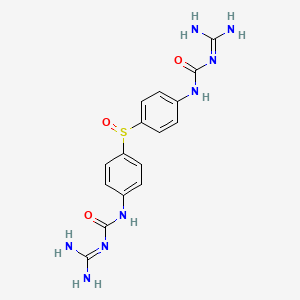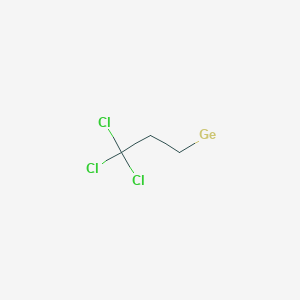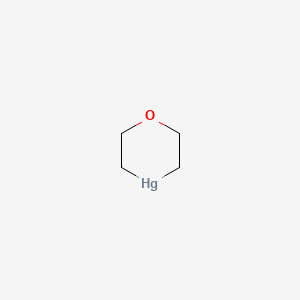
1,4-Oxamercurane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxamercurane is a chemical compound with the molecular formula C4H8HgO. It is also known as tetrahydro-1,4-oxamercurin. This compound is characterized by the presence of a mercury atom bonded to a tetrahydrofuran ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Oxamercurane can be synthesized through the reaction of tetrahydrofuran with mercuric acetate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product. The general reaction is as follows:
C4H8O+Hg(OAc)2→C4H8HgO+2AcOH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of mercury compounds. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Oxamercurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to less oxidized mercury compounds.
Substitution: The mercury atom in this compound can be substituted with other atoms or groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while substitution reactions can produce various organomercury compounds.
Applications De Recherche Scientifique
1,4-Oxamercurane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Oxamercurane involves its interaction with various molecular targets. The mercury atom in the compound can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to thiol groups is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxazine: A heterocyclic compound with a similar ring structure but containing nitrogen instead of mercury.
Oxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring.
1,4-Dioxane: A compound with two oxygen atoms in the ring, similar in structure but lacking the mercury atom.
Uniqueness
1,4-Oxamercurane is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, this compound can participate in reactions specific to organomercury compounds, making it valuable for specialized applications in chemistry and industry.
Propriétés
Numéro CAS |
6569-69-3 |
|---|---|
Formule moléculaire |
C4H8HgO |
Poids moléculaire |
272.70 g/mol |
Nom IUPAC |
1-oxa-4-mercuracyclohexane |
InChI |
InChI=1S/C4H8O.Hg/c1-3-5-4-2;/h1-4H2; |
Clé InChI |
GNYWJHWUPSJHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1C[Hg]CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


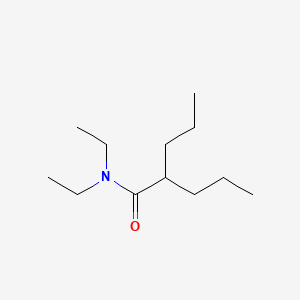
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
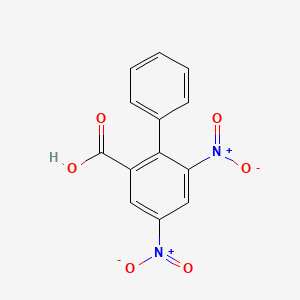
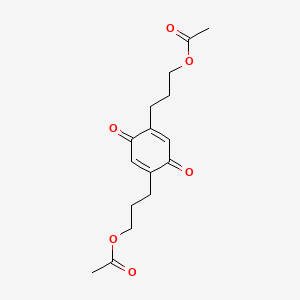
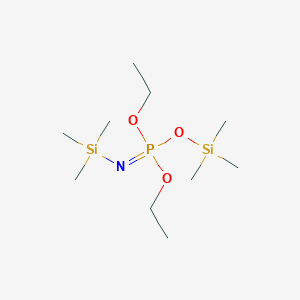
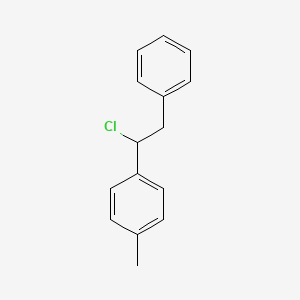
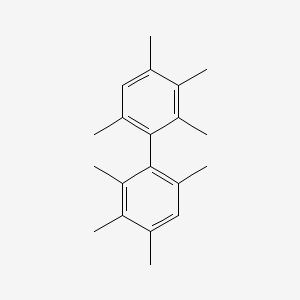
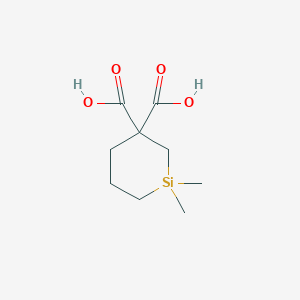
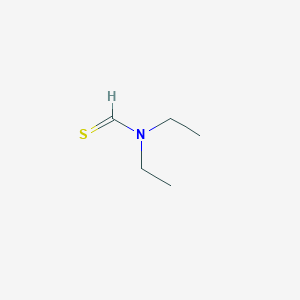
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
